Tuberculostatic Properties of Isoniazid Derivatives: A Technical Guide Focused on Verazide and Related Compounds
Tuberculostatic Properties of Isoniazid Derivatives: A Technical Guide Focused on Verazide and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoniazid (INH), a cornerstone of tuberculosis (TB) therapy for decades, faces a growing challenge from the emergence of drug-resistant strains of Mycobacterium tuberculosis. This has spurred the development of isoniazid derivatives designed to overcome resistance, enhance efficacy, and improve pharmacokinetic profiles. This technical guide provides an in-depth analysis of the tuberculostatic properties of these derivatives, with a particular focus on Verazide ((3,4-dimethoxybenzylidene)isonicotinohydrazide) and other notable examples from the isonicotinoyl hydrazone class. We will delve into their mechanism of action, detailing the metabolic activation of isoniazid and the pathways leading to resistance. This guide also provides detailed experimental protocols for the synthesis and evaluation of these compounds and presents quantitative data on their activity. Visualizations of key pathways and experimental workflows are included to facilitate a deeper understanding of this critical area of anti-tubercular drug discovery.
Introduction: The Rationale for Isoniazid Derivatives
Isoniazid, a prodrug, is highly effective against actively replicating M. tuberculosis.[1] Its mechanism of action involves activation by the mycobacterial catalase-peroxidase enzyme, KatG.[2] The activated form then covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway.[3] Mycolic acids are essential components of the unique and impermeable mycobacterial cell wall.[4][5]
The primary driver for the development of isoniazid derivatives is the circumvention of drug resistance. Resistance to isoniazid most commonly arises from mutations in the katG gene, which prevent the activation of the prodrug.[3] By modifying the isoniazid molecule, researchers aim to create compounds that either do not require KatG activation or can inhibit alternative targets in the mycolic acid synthesis pathway. Furthermore, structural modifications can enhance the lipophilicity of the drug, potentially leading to better penetration of the mycobacterial cell wall and improved pharmacokinetic properties.[6]
Verazide, a hydrazone derivative of isoniazid, represents one such approach. While specific recent data on Verazide is limited, its chemical structure as an isonicotinoyl hydrazone places it within a well-studied class of isoniazid derivatives with promising anti-tubercular activity.
Mechanism of Action and Resistance
Isoniazid Activation and Mycolic Acid Inhibition
The tuberculostatic effect of isoniazid is a multi-step process that begins with its passive diffusion into the mycobacterial cell. The core pathway is as follows:
-
Activation: The prodrug isoniazid is activated by the bacterial catalase-peroxidase enzyme, KatG.[2]
-
Radical Formation: This activation process generates a reactive isonicotinic acyl radical.[7]
-
Adduct Formation: The isonicotinic acyl radical spontaneously reacts with NAD+ to form a covalent isonicotinic acyl-NAD adduct.[8]
-
InhA Inhibition: This adduct binds with high affinity to the active site of the enoyl-acyl carrier protein reductase (InhA), blocking its function.[9]
-
Mycolic Acid Synthesis Disruption: The inhibition of InhA disrupts the fatty acid synthase-II (FAS-II) system, which is responsible for the elongation of fatty acids that form the long mycolic acid chains of the mycobacterial cell wall.[4][5]
-
Cell Death: The disruption of mycolic acid synthesis leads to a loss of cell wall integrity and ultimately, bacterial cell death.
Caption: Isoniazid activation and mechanism of action.
Mechanisms of Resistance
The primary mechanisms of isoniazid resistance involve genetic mutations that interfere with its activation or target:
-
katG Mutations: The most common cause of high-level isoniazid resistance is mutations in the katG gene, leading to a dysfunctional or inactive KatG enzyme that is unable to activate the prodrug.[3]
-
inhA Promoter Mutations: Overexpression of the InhA enzyme, often due to mutations in the promoter region of the inhA gene, can lead to low-level isoniazid resistance by titrating out the inhibitory adduct.[3]
-
Other Mutations: Mutations in other genes involved in the mycolic acid synthesis pathway, such as kasA, have also been associated with isoniazid resistance.[2]
Isoniazid derivatives, particularly hydrazones, are hypothesized to overcome katG-mediated resistance because their mechanism of action may not be strictly dependent on KatG activation.
Quantitative Data on Tuberculostatic Activity
Table 1: Minimum Inhibitory Concentration (MIC) of Isoniazid and Derivatives against M. tuberculosis H37Rv
| Compound | Chemical Class | MIC (µg/mL) | MIC (µM) | Reference |
| Isoniazid | Hydrazide | 0.01 - 0.2 | 0.07 - 1.46 | [10] |
| IBP19 | Isoniazid-based Pyridazinone | 1.562 | - | [11] |
| IBP21 | Isoniazid-based Pyridazinone | 1.562 | - | [11] |
| IBP22 | Isoniazid-based Pyridazinone | 1.562 | - | [11] |
| IBP29 | Isoniazid-based Pyridazinone | 1.562 | - | [11] |
| Compound 2f | (E)-N'-(monosubstituted-benzylidene)isonicotinohydrazide | 0.31 - 0.62 | - | [12] |
| Compound 2g | (E)-N'-(monosubstituted-benzylidene)isonicotinohydrazide | 0.31 - 0.62 | - | [12] |
| Compound 2j | (E)-N'-(monosubstituted-benzylidene)isonicotinohydrazide | 0.31 - 0.62 | - | [12] |
| Compound 2k | (E)-N'-(monosubstituted-benzylidene)isonicotinohydrazide | 0.31 - 0.62 | - | [12] |
| Compound 2q | (E)-N'-(monosubstituted-benzylidene)isonicotinohydrazide | 0.31 - 0.62 | - | [12] |
Table 2: Cytotoxicity of Isoniazid and Derivatives
| Compound | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Isoniazid | HepG2 | >200 | 72 | [13] |
| N34red | HepG2 | 48.5 | 72 | [13] |
| ITHB4 | MCF-7 | 97.55 µg/mL | 48 | [14] |
| Isoniazid | Various cancer cell lines | >100 | - | [15] |
| SN-07 | HCT-15 | 78.85 | - | [15] |
| SN-07 | COLO-205 | 81.3 | - | [15] |
Experimental Protocols
Synthesis of Isonicotinoyl Hydrazones (General Protocol)
This protocol describes a general method for the synthesis of isonicotinoyl hydrazones, the class of compounds to which Verazide belongs.
Materials:
-
Isoniazid (isonicotinic acid hydrazide)
-
Substituted benzaldehyde (e.g., 3,4-dimethoxybenzaldehyde for Verazide synthesis)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Dissolve isoniazid (1 equivalent) in a minimal amount of warm ethanol in a round-bottom flask.
-
In a separate container, dissolve the substituted benzaldehyde (1 equivalent) in ethanol.
-
Add the aldehyde solution to the isoniazid solution with continuous stirring.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[16][17]
Caption: General synthesis workflow for isonicotinoyl hydrazones.
Determination of Minimum Inhibitory Concentration (MIC)
The MABA is a colorimetric assay used to determine the MIC of a compound against M. tuberculosis.[5][18]
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
Alamar Blue reagent
-
Incubator (37°C)
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in the 96-well plates.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:50 in 7H9 broth.
-
Inoculate each well (except for the negative control) with the bacterial suspension.
-
Seal the plates and incubate at 37°C for 5-7 days.
-
After incubation, add Alamar Blue solution to each well.
-
Re-incubate the plates for 24 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change of Alamar Blue from blue (resazurin) to pink (resorufin), indicating inhibition of bacterial growth.[5]
The BACTEC MGIT 960 system is an automated method for rapid mycobacterial drug susceptibility testing.[4][19]
Materials:
-
BACTEC MGIT 960 instrument
-
MGIT tubes containing 7 mL of modified Middlebrook 7H9 broth
-
MGIT Growth Supplement/PANTA
-
Test compounds at desired concentrations
-
M. tuberculosis isolate culture
Procedure:
-
Prepare a bacterial suspension of the M. tuberculosis isolate with a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the suspension 1:5 with sterile saline.
-
Aseptically add 0.8 mL of the MGIT Growth Supplement to each MGIT tube.
-
Add 0.1 mL of the drug solution to the appropriately labeled drug-containing tubes. A drug-free tube serves as the growth control.
-
Inoculate each tube with 0.5 mL of the diluted bacterial suspension.
-
Place the tubes into the BACTEC MGIT 960 instrument.
-
The instrument continuously monitors the tubes for an increase in fluorescence, which indicates bacterial growth. The instrument automatically interprets the results as susceptible or resistant based on a comparison of the time to positivity of the drug-containing tubes to the growth control tube.[19][20]
Clinical Development
While isoniazid remains a first-line anti-TB drug, the clinical development of its derivatives has been more limited. There is a notable lack of recent clinical trial data specifically for Verazide. However, other isoniazid derivatives have entered clinical evaluation. For instance, the derivative LL-3858 has been reported to be in the initial stages of Phase II clinical trials.[6] The development of new anti-TB drugs, including isoniazid derivatives, is a long and complex process, often involving extensive preclinical testing before moving into human trials.[21]
Conclusion
Isoniazid derivatives, including isonicotinoyl hydrazones like Verazide, represent a promising avenue for combating drug-resistant tuberculosis. By modifying the parent isoniazid molecule, it is possible to develop compounds that may overcome common resistance mechanisms and exhibit improved pharmacological properties. While specific data on Verazide is sparse in recent literature, the broader class of isoniazid derivatives continues to be an active area of research. The experimental protocols and data presented in this guide provide a framework for the synthesis, evaluation, and understanding of these important anti-tubercular agents. Further research and clinical trials are necessary to fully elucidate the therapeutic potential of these compounds in the fight against tuberculosis.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. Drug susceptibility testing of Mycobacterium tuberculosis against second-line drugs using the Bactec MGIT 960 System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multicenter Laboratory Validation of the BACTEC MGIT 960 Technique for Testing Susceptibilities of Mycobacterium tuberculosis to Classical Second-Line Drugs and Newer Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazinamide Safety, Efficacy, and Dosing for Treating Drug-Susceptible Pulmonary Tuberculosis: A Phase 3, Randomized Controlled Clinical Trial [pubmed.ncbi.nlm.nih.gov]
- 7. forum.graphviz.org [forum.graphviz.org]
- 8. Determination of critical concentration for drug susceptibility testing of Mycobacterium tuberculosis against para-aminosalicylic acid with clinical isolates with thyA, folC and dfrA mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journal.waocp.org [journal.waocp.org]
- 11. Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA [mdpi.com]
- 12. Synthesis and anti-mycobacterial activity of (E)-N'-(monosubstituted-benzylidene)isonicotinohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxic Activity of Isoniazid Derivative in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 16. Discovery of New Isoniazid Derivatives As Anti-tubercular Agents: In Silico Studies, Synthesis, and In Vitro Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. whocctblab.fondazionesanraffaele.it [whocctblab.fondazionesanraffaele.it]
- 20. Direct Drug Susceptibility Testing of Mycobacterium tuberculosis for Rapid Detection of Multidrug Resistance Using the Bactec MGIT 960 System: a Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. openaccessjournals.com [openaccessjournals.com]
